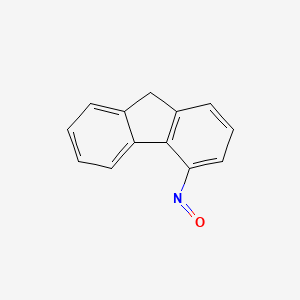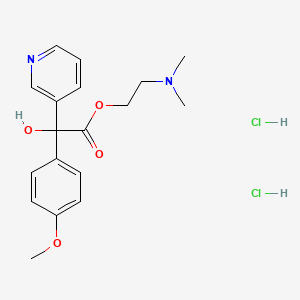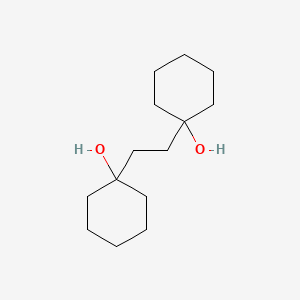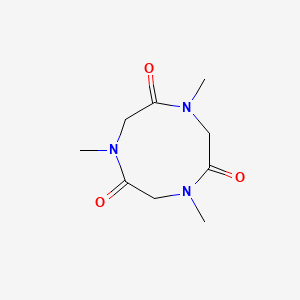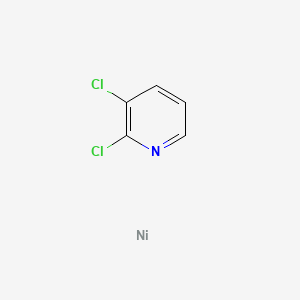
2,3-Dichloropyridine;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N. It is a derivative of pyridine, where two chlorine atoms are substituted at the 2nd and 3rd positions of the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorination of Pyridine: One common method involves the chlorination of pyridine derivatives. For instance, 2,3,6-trichloropyridine can be synthesized by chlorinating 2,6-dichloropyridine. .
Oxidation and Chlorination: Another method involves the oxidation of 2-chloro-3-carboxypyridine followed by chlorination.
Industrial Production Methods
The industrial production of 2,3-dichloropyridine typically follows the chlorination route due to its efficiency and high yield. The process involves the use of chlorinating agents like chlorine gas and catalysts such as ferric chloride or aluminum chloride. The reaction is carried out at elevated temperatures, and the product is purified through distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: 2,3-Dichloropyridine undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It participates in cross-coupling reactions like the Suzuki–Miyaura reaction, where it reacts with boronic acids in the presence of a nickel catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Cross-Coupling: Reagents include boronic acids and nickel catalysts.
Major Products
Substitution: Products include substituted pyridines where chlorine atoms are replaced by other functional groups.
Cross-Coupling: Products are biaryl compounds which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloropyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds for studying biological pathways.
Industry: It is used in the production of agrochemicals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,3-dichloropyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effect of the chlorine atoms. This activation facilitates nucleophilic substitution and cross-coupling reactions. In biological systems, its derivatives interact with specific molecular targets, modulating biological pathways and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloropyridine
- 2,5-Dichloropyridine
- 3,5-Dichloropyridine
Uniqueness
2,3-Dichloropyridine is unique due to the specific positioning of the chlorine atoms, which imparts distinct reactivity compared to other dichloropyridine isomers. This unique reactivity makes it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals .
Eigenschaften
CAS-Nummer |
14099-23-1 |
|---|---|
Molekularformel |
C5H3Cl2NNi |
Molekulargewicht |
206.68 g/mol |
IUPAC-Name |
2,3-dichloropyridine;nickel |
InChI |
InChI=1S/C5H3Cl2N.Ni/c6-4-2-1-3-8-5(4)7;/h1-3H; |
InChI-Schlüssel |
XNODHUZCEMXIPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)Cl.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
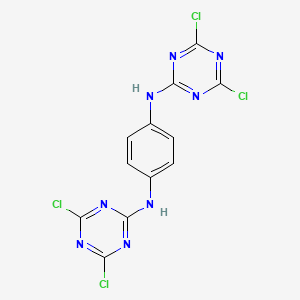
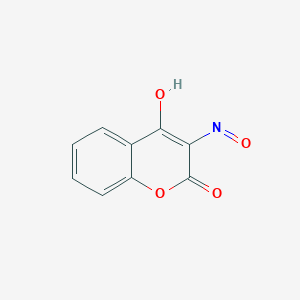
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
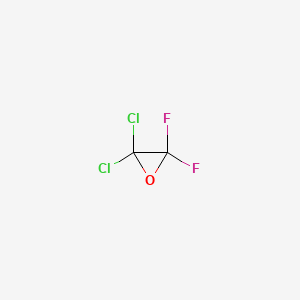
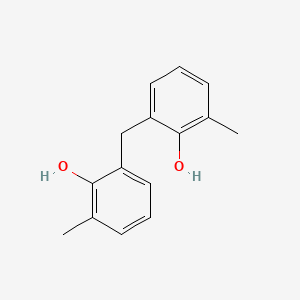
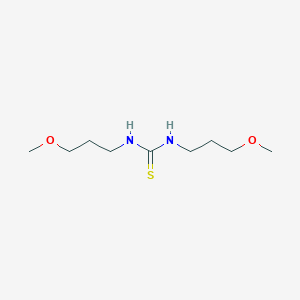
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
